Cas no 7398-61-0 ( )

  structure
  structure
Product Name: 
CAS No:7398-61-0
MF:C10H15N
MW:149.232802629471
CID:859603
PubChem ID:86536
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • acetic acid,butanedioic acid,methanol,propane-1,2-diol
    • (.+-.)-N,N-dimethylamino-1-phenylethylamine
    • (R)-(+)-N,N-Dimethyl-1-phenylethylamine
    • (R)-N,N-dimethyl-1-phenylethanamine
    • 242071_ALDRICH
    • AC1L2U3V
    • AC1Q4TJZ
    • N,N-dimethyl-1-amino-1-phenylethane
    • SureCN735155
    • Benzylamine,N,.alpha.-trimethyl-
    • R-(+)-N,N-Dimethyl-1-phenylethylamine
    • 1-Dimethylamino-1-phenylethane
    • N,N-Dimethyl-alpha -methylbenzylamine
    • N,N-Dimethyl-beta -phenethylamine
    • NSC244368
    • N, N-Dimethyl-alpha -phenylethylamine
    • EN300-6734290
    • 7398-61-0
    • SCHEMBL366705
    • FT-0637520
    • EINECS 241-310-8
    • Benzenemethanamine, N,N, alpha -trimethyl-
    • alpha-Methylbenzyldimethylamine
    • N,N-Dimethyl-.alpha.-phenylethylamine
    • N,N-DIMETHYL-1-PHENYLETHYLAMINE
    • N,N-dimethyl-(1-phenyl)ethylamine
    • N,N-Dimethyl-.alpha.-methylbenzylamine
    • N,N-Dimethyl-alpha-methylbenzylamine
    • WLN: 1YR&N1&1
    • MFCD00064770
    • Benzenemethanamine, N,N,alpha-trimethyl- (9CI)
    • N,N,alpha-Trimethylbenzylamine
    • FT-0634291
    • N,N-Dimethyl-1-phenylethylamine, AldrichCPR
    • EINECS 219-511-7
    • NSC 8396
    • N,N-Dimethyl-Phenethylamine
    • Phenylethylamine, N,N-dimethyl
    • N,N,
    • N N,alpha-Trimethylbenzylamine
    • AKOS025294982
    • BVURNMLGDQYNAF-UHFFFAOYSA-N
    • 2449-49-2
    • NS00047713
    • dimethyl(1-phenylethyl)amine
    • N,N-Dimethyl-alpha-phenylethylamine
    • Dimethyl-Benzeneethanamine
    • CCRIS 6694
    • Benzylamine, N,N,alpha -trimethyl-
    • N,N'-DIMETHYL-alpha-METHYLBENZYLAMINE
    • N,N-dimethyl-1-phenylethan-1-amine
    • Benzylamine, N,N,alpha-trimethyl-
    • DTXSID70862950
    • Benzenemethanamine, N,N,alpha-trimethyl-
    • FT-0771632
    • N,N,alpha-Trimethyl-Benzenemethanamine
    • A-trimethylbenzylamine
    • Benzylamine, N,N,.alpha.-trimethyl-
    • N, N-dimethyl-1-phenylethanamine
    • (S)-N,N,alpha-Trimethylbenzylamine
    • N,N-Dimethyl-1-phenylethanamine
    • NSC8396
    • NSC-8396
    • N,N,alpha-Trimethyl-Benzylamine
    • DIMETHYL[(1R)-1-PHENYLETHYL]AMINE
    • (alpha-Methylbenzyl)dimethylamine
    • NSC-244368
    • N,N-Dimethyl-1-phenylethanamine #
    • (.alpha.-Methylbenzyl)dimethylamine
    • Benzenemethanamine,N,.alpha.-trimethyl-
    • (R)-(+)-N,N-Dimethyl-1-phenethylamine
    • Benzenemethanamine, N,N,.alpha.-trimethyl-
    • (alpha -methylbenzyl)dimethylamine
    •  
    • Inchi: 1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
    • InChI Key: BVURNMLGDQYNAF-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 149.12000
  • Monoisotopic Mass: 149.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24000
  • LogP: 2.30920
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